MFCD05863206
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Overview
Description
MFCD05863206 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD05863206 involves a series of chemical reactions that require precise conditions. Typically, the preparation begins with the selection of appropriate starting materials, followed by a series of steps that may include heating, cooling, and the use of catalysts to facilitate the reactions. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process often involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to optimize the production yield.
Chemical Reactions Analysis
Types of Reactions
MFCD05863206 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogens like chlorine or bromine can be used as substituting agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of halogenated compounds.
Scientific Research Applications
MFCD05863206 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism by which MFCD05863206 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing them from catalyzing reactions. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.
Properties
IUPAC Name |
(Z)-4-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-9-10(2)17-24-15(9)18-25(22,23)12-5-3-11(4-6-12)16-13(19)7-8-14(20)21/h3-8,18H,1-2H3,(H,16,19)(H,20,21)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHJLAGVWZFMOE-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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